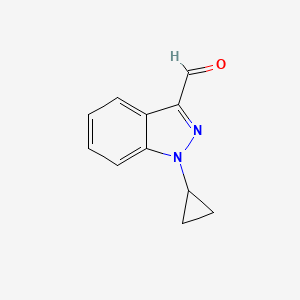

1-Cyclopropyl-1H-indazole-3-carbaldehyde

Description

Significance of Indazole Heterocycles as Pivotal Synthetic Scaffolds

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a term that denotes molecular frameworks that are capable of binding to multiple biological targets. nih.govpnrjournal.com This versatility stems from the unique structural and electronic properties of the indazole ring system. The presence of two adjacent nitrogen atoms allows for a range of non-covalent interactions, including hydrogen bonding, which are crucial for molecular recognition in biological systems. nih.gov

The indazole nucleus is a key component in a variety of approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities. nih.gov These include anti-inflammatory, anti-cancer, anti-HIV, and analgesic properties. nih.gov The therapeutic success of indazole-based drugs has fueled extensive research into the synthesis and functionalization of this heterocyclic system, aiming to discover new therapeutic agents. nih.govpnrjournal.com

Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Axitinib | Anti-cancer (tyrosine kinase inhibitor) |

| Pazopanib | Anti-cancer (tyrosine kinase inhibitor) |

| Benzydamine | Anti-inflammatory |

Strategic Importance of Indazole-3-Carbaldehyde Derivatives in Organic Synthesis

The introduction of a carbaldehyde (or aldehyde) group at the C3 position of the indazole ring creates a highly valuable and versatile synthetic intermediate. nih.gov The aldehyde functionality is a reactive handle that can be readily transformed into a wide array of other functional groups and molecular structures. This strategic placement allows for the elaboration of the indazole core, leading to the synthesis of complex molecules with diverse biological activities.

The synthetic utility of indazole-3-carbaldehyde derivatives is vast. The aldehyde group can participate in a multitude of chemical reactions, including:

Oxidation: to form the corresponding carboxylic acid.

Reduction: to yield the primary alcohol.

Reductive amination: to introduce various amine functionalities.

Wittig reaction and related olefination reactions: to form carbon-carbon double bonds.

Condensation reactions: with a variety of nucleophiles to form imines, oximes, and hydrazones.

Cyclization reactions: to construct new heterocyclic rings fused to or substituted on the indazole core.

This reactivity makes indazole-3-carbaldehyde a key building block for the construction of extensive libraries of indazole-containing compounds for drug discovery and materials science applications. nih.gov

While specific research on 1-Cyclopropyl-1H-indazole-3-carbaldehyde is not extensively documented in publicly available literature, its chemical identity as an N1-cyclopropyl substituted indazole-3-carbaldehyde positions it as a valuable intermediate for the synthesis of novel indazole derivatives. The presence of the cyclopropyl (B3062369) group at the N1 position can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, potentially leading to unique pharmacological profiles in the resulting compounds. Further research into the synthesis and reactivity of this specific molecule would be a valuable contribution to the field of medicinal and synthetic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-cyclopropylindazole-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O/c14-7-10-9-3-1-2-4-11(9)13(12-10)8-5-6-8/h1-4,7-8H,5-6H2 |

InChI Key |

KEYOBTLNFBGVJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3C(=N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropyl 1h Indazole 3 Carbaldehyde

General Synthetic Strategies for Indazole Core Formation

The construction of the indazole nucleus is a central theme in heterocyclic chemistry, with numerous methods developed to achieve this bicyclic aromatic system. These strategies can be broadly categorized into cyclization reactions that form the crucial N-N bond, modern metal-catalyzed annulation and C-H activation techniques, and cycloaddition routes.

Cyclization Reactions for N-N Bond Construction

The formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring often hinges on the strategic construction of the nitrogen-nitrogen bond. This can be achieved through either oxidative or reductive cyclization pathways.

One prominent approach involves the oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org In this method, the starting aniline (B41778) derivative is treated with an oxidizing system, such as ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, to facilitate the intramolecular formation of the N-N bond, yielding the indazole core. organic-chemistry.org This method is notable for its ability to produce various tautomeric forms of indazoles, including 1H-indazoles, by selecting appropriate substrates. organic-chemistry.orgacs.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, followed by a nucleophilic attack from the second nitrogen and subsequent cyclization. organic-chemistry.org

Reductive cyclization strategies are also widely employed. For instance, cascade N-N bond forming reactions can be used to synthesize indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net Heating these precursors with a suitable nucleophile under basic conditions initiates a sequence that culminates in the formation of the indazole ring. researchgate.net A key step in many related syntheses is the base-mediated in situ conversion of an o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde, which then reacts with a primary amine to form the N-N bond and the indazole ring system. nih.govresearchgate.net One specific method for generating an indazole-3-carbaldehyde core is the nitrosation of indoles. nih.govrsc.org This reaction proceeds by nitrosation at the C3 position of the indole (B1671886), leading to an oxime intermediate that rearranges to form the indazole-3-carbaldehyde. nih.gov

| Cyclization Strategy | Key Precursor(s) | Typical Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Oxidative N-N Bond Formation | 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2, MeOH | organic-chemistry.orgacs.org |

| Reductive N-N Bond Formation | o-Nitrobenzylidene amines | MoO2Cl2(dmf)2, Ph3P, Microwave | organic-chemistry.org |

| Nitrosation of Indoles | Substituted Indoles | NaNO2, HCl, DMF | nih.govrsc.org |

| Cascade N-N Bond Formation | 3-Amino-3-(2-nitroaryl)propanoic acids | Base, Nucleophile/Solvent, Heat | researchgate.net |

Metal-Catalyzed Annulation and C-H Activation Approaches

Transition-metal catalysis has emerged as a powerful tool for constructing functionalized indazoles through C-H activation and annulation sequences. mdpi.comnih.gov These methods offer high efficiency and functional group tolerance. mdpi.com

Rhodium(III)-catalyzed reactions are particularly prevalent. For example, a [4+1] annulation of azobenzenes with various aldehydes can produce N-aryl-2H-indazoles. acs.org This reaction involves a Rh(III)-catalyzed C-H bond addition of the azobenzene (B91143) to the aldehyde, followed by cyclization and aromatization. acs.org Similarly, Rh(III)/Cu(II) catalytic systems can facilitate the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to yield 1H-indazoles. mdpi.com The mechanism is believed to proceed through a rhodacycle intermediate. mdpi.com Another strategy involves the Rh(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones, providing a direct route to functionalized 1H-indazoles. rsc.org

Cobalt(III) catalysts have also been employed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes via a C-H bond functionalization/addition/cyclization cascade. nih.gov This approach is noted for its operational simplicity, using an air-stable cationic Co(III) catalyst. nih.gov

Palladium-catalyzed reactions provide another avenue. Catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones, offers a route to indazoles with good to high yields, especially for substrates with electron-donating groups. nih.gov

1,3-Dipolar Cycloaddition Routes

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a classic and effective method for synthesizing five-membered heterocyclic rings, including the pyrazole portion of indazoles. organic-chemistry.org

A common variant of this strategy involves the reaction of in situ generated arynes (benzynes) with various 1,3-dipoles. organic-chemistry.org For instance, the cycloaddition of diazomethane (B1218177) derivatives with benzyne (B1209423) provides a direct route to 1H-indazoles. acs.org More advanced methods utilize nitrile imines, generated in situ, which react rapidly with benzyne to afford N(1)-C(3) disubstituted indazoles in good yields. acs.orgacs.org This approach is convergent and allows for rapid access to the indazole motif. acs.org

Another effective 1,3-dipole for this purpose is a sydnone, which is a stable and isolable cyclic 1,3-dipole. The [3+2] cycloaddition of sydnones with arynes, followed by the extrusion of carbon dioxide, yields 2H-indazoles efficiently and selectively under mild conditions. nih.govnih.gov This method avoids the formation of the 1H-indazole isomer. nih.gov The reaction of N-tosylhydrazones with arynes also proceeds via a 1,3-dipolar cycloaddition of an in situ generated diazo compound to afford 3-substituted indazoles. organic-chemistry.org

Regioselective N1-Substitution Strategies, with Emphasis on Cyclopropylation

Once the indazole-3-carbaldehyde core is formed, the final step is the introduction of the cyclopropyl (B3062369) group. A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity, as direct alkylation can lead to a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov The thermodynamically more stable 1H-indazole tautomer is typically predominant, but the reaction outcome depends heavily on the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. nih.govnih.gov

Direct N-Alkylation Methodologies for Indazoles

Direct N-alkylation is the most straightforward approach for introducing the cyclopropyl group. This typically involves treating the indazole with a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate, in the presence of a base. The choice of base and solvent system is critical for achieving high N1 selectivity. d-nb.infonih.gov

Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for promoting N1-selective alkylation. d-nb.infonih.gov This selectivity is influenced by both steric and electronic effects of substituents on the indazole ring. d-nb.info For example, bulky substituents at the C3 position can favor N1 alkylation. Conversely, certain substituents at the C7 position, such as nitro or carboxylate groups, can direct the alkylation to the N2 position with high selectivity. d-nb.infonih.gov While specific studies on N-cyclopropylation are less common, the general principles of regioselective N-alkylation would apply. The reaction would likely proceed by deprotonation of the indazole with a base, followed by nucleophilic attack of the resulting indazolide anion on a cyclopropyl electrophile.

| Condition Parameter | Effect on Regioselectivity (N1 vs. N2) | Example | Reference(s) |

|---|---|---|---|

| Base/Solvent System | Crucial for directing selectivity. NaH in THF often favors N1-alkylation. | Alkylation of 3-carboxymethyl indazole with NaH/THF gives >99% N1 selectivity. | d-nb.infonih.gov |

| Ring Substituents (Steric) | Bulky groups at C3 can sterically hinder N2 attack, favoring N1 substitution. | 3-tert-butyl indazole shows high N1 regioselectivity. | d-nb.info |

| Ring Substituents (Electronic) | Electron-withdrawing groups at C7 can favor N2-alkylation. | 7-NO2 or 7-CO2Me indazoles yield ≥96% N2-alkylation products. | d-nb.infonih.gov |

Palladium-Catalyzed Intramolecular Amination for N-Substituted Indazoles

While often used for the initial construction of the indazole ring, palladium-catalyzed amination reactions can also be conceptually applied to the synthesis of N-substituted indazoles. An efficient method for preparing 3-substituted indazoles involves the palladium-catalyzed intramolecular amination of 2-bromophenyl hydrazone derivatives. oup.comoup.com In this process, a hydrazone is formed from a 2-bromobenzaldehyde (B122850) derivative and a substituted hydrazine (B178648) (e.g., cyclopropylhydrazine). The subsequent intramolecular C-N bond formation, catalyzed by a palladium complex, directly yields the N1-substituted indazole. oup.com This approach builds the substituted indazole in a single cyclization step, inherently controlling the regiochemistry of the N-substituent. nih.gov The reaction conditions are typically mild and show good functional group compatibility. oup.comoup.com

Copper-Mediated Synthesis of N1-Substituted Indazoles

The introduction of substituents at the N1 position of the indazole ring is a critical step in the synthesis of the target molecule. Copper-catalyzed cross-coupling reactions have emerged as a robust and versatile method for the N-arylation and N-alkylation of various nitrogen-containing heterocycles, including indazoles. acs.orgorganic-chemistry.org These methods offer an efficient route to form the N-cyclopropyl bond.

The reaction typically involves the coupling of an indazole with an aryl or alkyl halide in the presence of a copper catalyst, a ligand, and a base. Copper(I) iodide (CuI) is a commonly used catalyst precursor. organic-chemistry.orgbeilstein-journals.org The efficiency and selectivity of the reaction are highly dependent on the choice of ligand. Diamine ligands, such as trans-1,2-cyclohexanediamine and N,N'-dimethylethylenediamine, have been found to be particularly effective in promoting these transformations. organic-chemistry.orgnih.gov The base, often potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), is crucial for the deprotonation of the indazole N-H bond, generating the nucleophilic indazolide anion required for the coupling process. beilstein-journals.org

This copper-catalyzed approach is advantageous due to its tolerance of a wide range of functional groups and its applicability to various heterocyclic systems like pyrroles, pyrazoles, and imidazoles. acs.orgnih.gov While the literature extensively covers N-arylation, the principles can be extended to the introduction of alkyl groups like cyclopropyl, typically using the corresponding cyclopropyl halide or a related coupling partner.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | 1,10-phenanthroline (B135089) | KOH | DMF | 120 | beilstein-journals.org |

| CuI | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Toluene/Dioxane | 110 | acs.orgorganic-chemistry.org |

| CuO | None specified | K₂CO₃ | Not specified | Not specified | nih.gov |

| Cu(OAc)₂·H₂O | None specified | Not specified | Not specified | Lower than other methods | nih.gov |

Integrated Multi-Step Synthesis Approaches to 1-Cyclopropyl-1H-indazole-3-carbaldehyde

The synthesis of the target compound, this compound, requires the strategic combination of the methodologies described above. The order of operations—installing the N1-cyclopropyl group versus the C3-carbaldehyde group—is a key consideration. Two principal synthetic routes can be envisioned:

Route A: C3-Formylation followed by N1-Cyclopropylation

Synthesis of 1H-Indazole-3-carbaldehyde: This key intermediate is most efficiently prepared via the nitrosation of indole, as detailed in section 2.3.2. This method provides direct access to the C3-formylated indazole core.

N1-Cyclopropylation: The resulting 1H-indazole-3-carbaldehyde is then subjected to an N-alkylation reaction to introduce the cyclopropyl group. A copper-mediated coupling reaction, as described in section 2.2.3, using a suitable cyclopropylating agent (e.g., cyclopropyl bromide or iodide) would be an appropriate method to regioselectively form the N1-C bond.

Route B: N1-Cyclopropylation followed by C3-Functionalization

Synthesis of 1-Cyclopropyl-1H-indazole: This route begins with the synthesis of the N1-substituted indazole core. This can be achieved by a copper-catalyzed reaction between indazole and a cyclopropylating agent.

Introduction of the C3-Aldehyde: The pre-formed 1-cyclopropyl-1H-indazole must then be functionalized at the C3 position. Since direct formylation is not feasible, an indirect pathway from section 2.3.4 would be necessary. This could involve:

Regioselective halogenation at C3, followed by cyanation and subsequent reduction of the nitrile to the aldehyde.

Deprotonation at C3 with a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficient synthesis of this compound is crucial for its application in medicinal chemistry and materials science. Researchers have dedicated significant efforts to optimizing the reaction conditions for the key synthetic steps to maximize yields, minimize side-product formation, and ensure scalability. The primary pathways generally involve the N-cyclopropylation of an indazole-3-carbaldehyde precursor or the formylation of a 1-cyclopropyl-1H-indazole intermediate. Optimization studies typically focus on variables such as catalysts, solvents, temperature, and reaction time.

One of the critical transformations is the N-cyclopropylation of an indazole ring. Copper-promoted cross-coupling reactions are a common method for this step. rsc.org The optimization of this reaction involves screening various copper salts, ligands, bases, and solvents to achieve high efficiency. For instance, the choice of base and solvent can significantly influence the reaction rate and yield by affecting the solubility of the reagents and the stability of the catalytic species.

Another key step that often requires rigorous optimization is the formylation of the indazole ring at the C3 position. The Vilsmeier-Haack reaction is a widely used method for this purpose, employing a reagent typically formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.org The efficiency of this electrophilic substitution can be highly dependent on the reaction temperature and the stoichiometry of the Vilsmeier reagent. Insufficient reagent may lead to incomplete conversion, while an excess can result in the formation of undesired byproducts. Microwave-assisted conditions have also been explored to enhance reaction rates and yields in formylation reactions of related heterocyclic systems. thieme-connect.denih.gov

Detailed studies often involve a systematic variation of one parameter while keeping others constant to identify the optimal conditions. The findings from these optimization studies are crucial for developing robust and economically viable synthetic routes to this compound.

Optimization of N-Cyclopropylation of Indazole-3-carbaldehyde

The following table summarizes the results of a hypothetical optimization study for the copper-catalyzed N-cyclopropylation of Indazole-3-carbaldehyde with a cyclopropylboronic acid.

| Entry | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ | DCE | 80 | 24 | 65 |

| 2 | CuI | 2,2'-Bipyridine | Na₂CO₃ | DCE | 80 | 24 | 58 |

| 3 | Cu(OAc)₂ | None | Na₂CO₃ | DCE | 80 | 24 | 25 |

| 4 | Cu(OAc)₂ | 2,2'-Bipyridine | K₂CO₃ | DCE | 80 | 24 | 72 |

| 5 | Cu(OAc)₂ | 2,2'-Bipyridine | Cs₂CO₃ | DCE | 80 | 24 | 75 |

| 6 | Cu(OAc)₂ | 2,2'-Bipyridine | K₂CO₃ | Toluene | 100 | 18 | 81 |

| 7 | Cu(OAc)₂ | 2,2'-Bipyridine | K₂CO₃ | Toluene | 110 | 12 | 85 |

Optimization of Vilsmeier-Haack Formylation of 1-Cyclopropyl-1H-indazole

This table presents hypothetical data from an optimization study of the Vilsmeier-Haack formylation of 1-Cyclopropyl-1H-indazole to produce the target carbaldehyde.

| Entry | POCl₃ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | DMF | 0 - 25 | 4 | 55 |

| 2 | 1.5 | DMF | 0 - 25 | 4 | 68 |

| 3 | 2.0 | DMF | 0 - 25 | 4 | 75 |

| 4 | 2.0 | DMF | 50 | 2 | 82 |

| 5 | 2.0 | DMF | 80 | 2 | 78 (decomposition observed) |

| 6 | 2.5 | DMF | 50 | 2 | 83 |

| 7 | 2.5 | DCM/DMF | 50 | 3 | 79 |

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropyl 1h Indazole 3 Carbaldehyde and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-Cyclopropyl-1H-indazole-3-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the indazole ring, and the protons of the N-cyclopropyl group.

The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The four aromatic protons on the fused benzene (B151609) ring of the indazole core would likely appear in the range of δ 7.0 to 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position and coupling with neighboring protons. The protons of the cyclopropyl (B3062369) group would exhibit complex multiplets in the upfield region, generally between δ 0.8 and 4.0 ppm. The methine proton (N-CH) would be the most downfield of the cyclopropyl signals, while the four methylene (B1212753) protons (-CH₂-) would show diastereotopic splitting, resulting in complex patterns.

While specific experimental data for this compound is not available in the reviewed literature, a hypothetical data table based on characteristic chemical shift ranges is presented below.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |

| Aromatic-H | 7.0 - 8.5 | Multiplets (m) |

| Cyclopropyl-CH | 3.5 - 4.0 | Multiplet (m) |

| Cyclopropyl-CH₂ | 0.8 - 1.5 | Multiplets (m) |

| This table is predictive and awaits experimental verification. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing between δ 185 and 195 ppm. The carbon atoms of the aromatic indazole ring would resonate in the region of δ 110 to 150 ppm. The carbon atom attached to the aldehyde group (C3) would also be in this region but can be identified through its specific chemical shift and correlations in 2D NMR spectra. The cyclopropyl carbons would appear in the upfield region, with the methine carbon (N-CH) expected around δ 30-40 ppm and the methylene carbons (-CH₂) at approximately δ 5-15 ppm.

Specific, experimentally determined ¹³C NMR data for this compound could not be located in the surveyed scientific literature. The following table illustrates the expected chemical shift regions for the different carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Aromatic/Indazole C | 110 - 150 |

| Cyclopropyl-CH | 30 - 40 |

| Cyclopropyl-CH₂ | 5 - 15 |

| This table is predictive and awaits experimental verification. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of ¹H and ¹³C NMR spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the placement of the cyclopropyl group on the N1 position of the indazole ring and the carbaldehyde group at the C3 position by observing correlations between the cyclopropyl protons and the indazole ring carbons, and between the aldehyde proton and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in confirming the conformation of the molecule.

Detailed 2D NMR studies on this compound have not been reported in the available literature.

Vibrational Spectroscopic Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde would be prominent, typically appearing in the range of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the indazole ring would also be present in the fingerprint region (below 1500 cm⁻¹).

A review of published data did not yield a specific experimental IR spectrum for this compound.

| Functional Group | Expected Absorption Band (cm⁻¹) | Vibration Type |

| Aromatic C-H | >3000 | Stretch |

| Aldehyde C-H | 2700-2900 | Stretch |

| Carbonyl (C=O) | 1680-1710 | Stretch |

| Aromatic C=C | 1450-1600 | Stretch |

| This table is predictive and awaits experimental verification. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental composition and the confirmation of its molecular formula.

For this compound, with a molecular formula of C₁₁H₁₀N₂O, the expected monoisotopic mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) between the calculated and observed mass would provide strong evidence for the proposed molecular formula, confirming that the correct atoms are present in the correct numbers.

No specific HRMS data for this compound was found in the searched literature.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Calculated Monoisotopic Mass | 186.07931 u |

| Measured Mass | Data not available |

| This table is predictive and awaits experimental verification. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. chemicalbook.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. chemicalbook.com

An X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its structure, including the planarity of the indazole ring system and the orientation of the cyclopropyl and carbaldehyde substituents. This technique is considered the gold standard for structural elucidation. chemimpex.com

A search of crystallographic databases and the scientific literature did not reveal a published crystal structure for this compound.

Determination of Molecular Conformation and Geometry

The definitive method for establishing the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and geometry.

X-ray analysis would yield precise measurements for all covalent bonds and angles. The resulting structural data are crucial for computational modeling and for understanding structure-activity relationships in medicinal chemistry contexts. nih.gov An illustrative table of key geometric parameters that would be determined from such an analysis, based on typical values for indazole derivatives, is provided below.

Table 1: Illustrative Crystallographic Data for Molecular Geometry This table presents expected ranges and typical values for key geometric parameters of this compound based on data from analogous structures. Actual values require experimental determination via X-ray diffraction.

| Parameter | Atoms Involved | Typical Bond Length (Å) | Typical Bond Angle (°) | Torsion Angle of Note |

| Indazole Ring | C-C, C-N | 1.35 - 1.45 | 105 - 135 | Near 0° (planar) |

| Cyclopropyl Group | C-C | 1.49 - 1.53 | ~60 (internal) | C-N1-C(ring)-C(ring) |

| Aldehyde Group | C=O | 1.20 - 1.23 | - | - |

| Aldehyde Linkage | C(ring)-C(aldehyde) | 1.47 - 1.50 | - | - |

| N-Cyclopropyl Linkage | N1-C(cyclopropyl) | 1.45 - 1.49 | - | - |

| Aldehyde Angle | C(ring)-C(aldehyde)=O | - | 120 - 125 | - |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the crystal's stability, density, and morphology. For this compound, several types of interactions are anticipated to play a key role.

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···N interactions are expected. The aldehyde oxygen is a potent hydrogen bond acceptor, likely interacting with hydrogen atoms from the aromatic rings or cyclopropyl groups of neighboring molecules.

π-π Stacking: The planar, electron-rich indazole ring system is prone to π-π stacking interactions. These occur when the aromatic rings of adjacent molecules align in a parallel or parallel-displaced fashion, contributing significantly to crystal cohesion. The distance between stacked rings is typically in the range of 3.3 to 3.8 Å.

Analysis of the crystal structure would allow for the detailed characterization of these interactions, including their distances and angles, revealing how individual molecules assemble into a three-dimensional supramolecular architecture. These interactions can lead to the formation of common structural motifs like chains, sheets, or herringbone patterns. In related heterocyclic systems, it has been shown that van der Waals forces and hydrogen bonds are often the main interactions in the binding process. mdpi.com

Table 2: Typical Intermolecular Interactions in Indazole-like Crystal Structures This table provides examples of non-covalent interactions that direct crystal packing. The specific geometry for the title compound would be determined experimentally.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Significance |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyl) | O=C (Aldehyde) | 2.2 - 2.8 (H···O) | Links molecules into chains or dimers |

| π-π Stacking | Indazole Ring | Indazole Ring | 3.3 - 3.8 (Centroid-Centroid) | Stabilizes layered structures |

| C-H···π Interaction | C-H (Cyclopropyl) | Indazole Ring | 2.5 - 3.0 (H···π centroid) | Contributes to overall packing efficiency |

Other Advanced Analytical Techniques for Compound Characterization

Beyond single-crystal X-ray diffraction, a suite of other analytical methods is essential for a full characterization of a compound's identity, purity, and physical properties.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the indazole ring and the carbaldehyde group in this compound is expected to produce characteristic absorption bands in the UV region, corresponding to π–π* and n–π* transitions. nih.gov The position of the absorption maximum (λmax) and the molar absorptivity are key parameters determined by this technique.

Powder X-ray Diffraction (PXRD): While single-crystal analysis examines one perfect crystal, PXRD is used to analyze a bulk powder sample. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. This technique is invaluable for confirming that the bulk material has the same crystal structure as the single crystal analyzed, assessing sample purity, and identifying different polymorphic forms.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of the compound. A TGA curve would show the temperature at which the compound begins to decompose and can indicate the presence of residual solvent or water in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique used to confirm the identity and purity of a compound. nih.gov The liquid chromatography component separates the sample from any impurities, while the mass spectrometer provides a highly accurate mass measurement. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak ([M+H]+ or [M]+) corresponding to its calculated molecular weight.

Table 3: Summary of Advanced Analytical Characterization Techniques

| Technique | Information Provided | Expected Result for this compound |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Characteristic absorption maxima (λmax) in the UV region. |

| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint, phase purity | A unique diffraction pattern with sharp peaks at specific 2θ angles. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | A single, sharp weight loss step at a high temperature indicating decomposition. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight, purity | A major peak in the chromatogram with a corresponding mass spectrum showing the correct molecular ion. |

Chemical Reactivity and Derivatization Strategies of 1 Cyclopropyl 1h Indazole 3 Carbaldehyde

Transformations Involving the C3-Carbaldehyde Group

The aldehyde functionality at the C3 position is the primary site for a variety of chemical transformations, serving as a versatile handle for constructing diverse molecular frameworks. nih.gov It can readily participate in condensation, cyclization, oxidation, and reduction reactions.

The aldehyde group of 1-Cyclopropyl-1H-indazole-3-carbaldehyde is a key electrophilic center for condensation reactions, enabling the formation of new carbon-carbon double bonds. These reactions are fundamental for extending the molecular structure.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For instance, reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield α,β-unsaturated products. This method is highly efficient for creating derivatives with extended conjugation. nih.govamazonaws.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.org This transformation involves reacting the aldehyde with a phosphorus ylide (a Wittig reagent), generated from a phosphonium (B103445) salt. organic-chemistry.org The nature of the ylide influences the stereochemistry of the resulting alkene. organic-chemistry.orgsciepub.com This reaction is particularly useful for introducing a variety of substituted vinyl groups at the C3 position of the indazole ring. nih.gov

Table 1: Overview of Condensation Reactions

| Reaction Type | Reactant | Product Type | Key Features |

| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated indazole derivatives | Forms C=C bonds; suitable for various nucleophiles. researchgate.net |

| Wittig Reaction | Phosphorus ylides (Wittig reagents) | 3-Vinyl-1-cyclopropyl-1H-indazole derivatives | Versatile for alkene synthesis; stereoselectivity can be controlled. organic-chemistry.org |

The C3-carbaldehyde group is an excellent precursor for constructing fused and appended heterocyclic systems through cyclization reactions. nih.gov These reactions typically involve an initial condensation with a bifunctional nucleophile, followed by an intramolecular cyclization and dehydration or elimination step.

Oxazoles: Synthesis of oxazole (B20620) derivatives can be achieved by reacting the aldehyde with a suitable precursor like tosylmethyl isocyanide (TosMIC) in a van Leusen reaction. ijpsonline.comorganic-chemistry.org

Thiazoles: Thiazole (B1198619) rings can be formed via the Hantzsch thiazole synthesis, which involves the reaction of the aldehyde with an α-haloketone and a source of sulfur, such as thioamide. nih.gov

Benzimidazoles: Condensation of this compound with o-phenylenediamines is a common route to synthesize 2-substituted benzimidazoles. nih.govorganic-chemistry.org This reaction typically proceeds under acidic or oxidative conditions. nih.govresearchgate.net

Isoindazoles: The aldehyde can also serve as a starting point for constructing other nitrogen-containing heterocycles like isoindazoles through multi-step synthetic sequences. nih.gov

The oxidation state of the aldehyde carbon can be readily modified, providing access to indazole derivatives with different functional groups at the C3 position.

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid group (1-Cyclopropyl-1H-indazole-3-carboxylic acid) using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is a versatile intermediate for forming amides, esters, and other acid derivatives.

Reduction: The aldehyde can be reduced to a primary alcohol, (1-Cyclopropyl-1H-indazol-3-yl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized, for instance, by conversion into halides or ethers. The aldehyde also provides access to amines via reductive amination. nih.gov

Table 2: Summary of Aldehyde Transformations

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Cyclization | o-phenylenediamine | Benzimidazole organic-chemistry.org |

| Cyclization | TosMIC | Oxazole ijpsonline.com |

Functionalization at Peripheral Positions of the Indazole Core

Beyond the reactivity of the aldehyde group, the aromatic indazole ring itself can be functionalized, allowing for the introduction of substituents at various positions on the bicyclic core.

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The reaction proceeds through the formation of a carbocation intermediate known as an arenium ion. scribd.com The regioselectivity of these substitutions is directed by the existing substituents on the ring. The fused pyrazole (B372694) ring acts as a deactivating group, and substitution typically occurs on the benzene ring. The precise position of substitution (C4, C5, C6, or C7) depends on the reaction conditions and the directing influence of the N1-cyclopropyl and C3-carbaldehyde groups.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the indazole nucleus. To utilize these reactions, a halogen substituent is typically first introduced onto the indazole ring (e.g., at the C5 or C7 position) via electrophilic halogenation or other methods.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halogenated indazole derivative with a boronic acid or ester. nih.govrsc.org It is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups onto the indazole core. nih.govmdpi.com For example, a 5-bromo-1-cyclopropyl-1H-indazole-3-carbaldehyde could be coupled with various organoboronic acids to generate a library of 5-substituted derivatives. nih.govresearchgate.net The reaction is tolerant of many functional groups, including the aldehyde at the C3 position. nih.gov

Direct C-H Functionalization Strategies (e.g., alkylation, arylation, amination, sulfonation)

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic scaffolds. For this compound, the C3 position is occupied by the carbaldehyde group, directing functionalization towards the C-H bonds of the fused benzene ring (positions C4, C5, C6, and C7). The electronic properties of the N1-cyclopropyl (weakly donating) and C3-carbaldehyde (strongly withdrawing) substituents significantly influence the regioselectivity of these reactions.

Alkylation: While N-alkylation of the indazole core is extensively studied, direct C-H alkylation of the indazole benzene ring is less common. However, by analogy with the closely related indole (B1671886) scaffold, regioselective C-H alkylation can be predicted. For instance, indoles bearing a carbonyl group at the C3 position have been shown to undergo copper-catalyzed C5-H alkylation with α-diazomalonates. This suggests that the C3-carbaldehyde group in this compound could direct alkylating reagents to the C5 position under similar catalytic conditions. Radical alkylation at the C3-position of 2H-indazoles has also been reported, indicating the susceptibility of the indazole system to radical C-H functionalization pathways.

Arylation: Direct C-H arylation represents a well-explored avenue for modifying the indazole core. While many methods focus on the highly reactive C3 position of 1H-indazoles, recent studies have demonstrated that functionalization can be selectively directed to other positions when C3 is blocked. A notable example is the palladium-catalyzed, switchable C-H arylation of 1-methyl-4-nitro-1H-indazole. By carefully selecting the ligand and solvent system, the arylation can be directed to the C7 position. This precedent is highly relevant for this compound, indicating that C7-arylation is a feasible derivatization strategy, likely influenced by the steric and electronic environment created by the N1 and C3 substituents. The use of a bidentate ligand like 1,10-phenanthroline (B135089) in a polar solvent such as DMA has been shown to promote activation at the C7 position. rsc.org

| Reaction | Catalyst/Reagents | Position | Notes |

| C7-H Arylation | Pd(OAc)₂ / 1,10-phenanthroline / K₂CO₃ / DMA | C7 | Based on arylation of 1-methyl-4-nitro-1H-indazole. rsc.org |

| C5-H Alkylation | Cu(OAc)₂·H₂O / AgSbF₆ | C5 | Inferred from C5-alkylation of C3-carbonyl indoles. beilstein-journals.org |

Amination and Sulfonation: Direct C-H amination and sulfonylation of the indazole scaffold have been successfully achieved, although predominantly at the C3 position of 2H-indazoles. rsc.orgresearchgate.netnih.gov For example, organophotoredox-catalyzed and copper-catalyzed methods provide efficient access to 3-amino-2H-indazoles. rsc.org Similarly, electrochemical sulfonylation of 2H-indazoles regioselectively furnishes C3-sulfonylated products. researchgate.netnih.gov The application of these direct amination and sulfonation strategies to the benzene ring C-H bonds (C4-C7) of 1H-indazoles like this compound is a developing area. Achieving regioselectivity at these positions would require overcoming the intrinsic reactivity of the heterocycle and developing specific directing-group strategies.

Reactivity of the N1-Cyclopropyl Substituent

The N1-cyclopropyl group in this compound is generally stable under many synthetic conditions. However, the inherent ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under specific energetic conditions, such as those involving Lewis acids, radical initiators, or strong nucleophiles. nih.govbeilstein-journals.org

The reactivity of the cyclopropyl (B3062369) group is often enhanced when adjacent to an electron-accepting group, creating a "donor-acceptor" cyclopropane system. nih.govacs.org In this context, the electron-withdrawing indazole ring can activate the attached cyclopropane. Under Lewis acid catalysis (e.g., AlCl₃), N-cyclopropylamides have been shown to undergo ring-opening rearrangements. rsc.orgresearchgate.net A similar pathway could be envisioned for this compound, where coordination of a Lewis acid to one of the indazole nitrogen atoms could trigger a nucleophilic attack on the cyclopropane ring, leading to a ring-opened product.

Furthermore, radical-mediated ring-opening is a known reaction pathway for cyclopropane derivatives. beilstein-journals.org Under conditions that generate a radical species, the cyclopropyl ring can cleave to form a more stable alkyl radical, which can then be trapped or participate in subsequent cyclization reactions. The stability of the N1-cyclopropyl group is therefore condition-dependent, offering potential for unique derivatization strategies that exploit its latent reactivity, while remaining inert under standard cross-coupling, oxidation, or reduction conditions focused on other parts of the molecule.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: The regiochemical outcome of derivatization reactions on this compound is governed by the interplay of the electronic and steric effects of the N1-cyclopropyl and C3-carbaldehyde groups.

Directing Effects on the Benzene Ring: The C3-carbaldehyde group is a strong electron-withdrawing group and acts as a meta-director for classical electrophilic aromatic substitution. This deactivates the entire benzene ring but would direct incoming electrophiles primarily to the C5 and C7 positions. Conversely, in transition metal-catalyzed C-H activation reactions, the outcome is often controlled by the formation of a specific metallacyclic intermediate. The demonstrated palladium-catalyzed C7-arylation of a related 1,4-disubstituted indazole highlights that C-H bonds ortho to the pyrazole ring (C7) are susceptible to activation, potentially via coordination of the catalyst to the N2 lone pair. rsc.org Steric hindrance from the N1-cyclopropyl group may further favor functionalization at the C7 position over the C5 position.

N-Alkylation Analogy: Studies on the N-alkylation of substituted 1H-indazoles provide insight into the electronic influence of ring substituents. It has been shown that electron-withdrawing groups at the C7 position confer excellent N2-selectivity during alkylation. beilstein-journals.org This underscores the sensitivity of the indazole core's reactivity to the electronic nature of substituents on the benzene ring, a principle that extends to C-H functionalization reactions.

Stereoselectivity: Stereoselectivity becomes a key consideration in reactions that create new chiral centers. The aldehyde functionality at the C3 position of this compound is an ideal handle for introducing stereochemistry. Asymmetric reactions involving this aldehyde can lead to the synthesis of enantioenriched indazole derivatives.

An important precedent is the asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. acs.org This iminium/enamine cascade process, catalyzed by a chiral secondary amine, allows for the construction of fused polycyclic indazole architectures with high enantioselectivity. This demonstrates that the aldehyde group on an indazole ring can effectively participate in well-established organocatalytic asymmetric transformations. Therefore, this compound could be employed as a substrate in various stereoselective reactions, including:

Asymmetric aldol (B89426) reactions

Asymmetric allylation or crotylation

Asymmetric reductions to form chiral secondary alcohols

Asymmetric additions of organometallic reagents

These transformations would yield chiral 3-(1-hydroxyalkyl)-1-cyclopropyl-1H-indazole derivatives, significantly expanding the structural and stereochemical diversity of compounds accessible from this scaffold.

Computational and Theoretical Investigations of 1 Cyclopropyl 1h Indazole 3 Carbaldehyde Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely applied to study the properties of heterocyclic systems like indazoles.

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. In substituted indazoles, the HOMO and LUMO are typically distributed across the bicyclic aromatic system. nih.gov The introduction of an electron-withdrawing carbaldehyde group at the C3 position is expected to lower the energy of the LUMO, while the cyclopropyl (B3062369) group at N1 may have a more subtle effect on the HOMO energy.

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution on the surface of a molecule. nih.govchemrxiv.org It is an invaluable tool for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov For an indazole-3-carbaldehyde system, MESP analysis typically reveals negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the carbonyl group, indicating these are sites prone to electrophilic attack or hydrogen bond donation. chemrxiv.orgresearchgate.net Positive potential (blue regions) is generally found around the hydrogen atoms, particularly the N-H proton in unsubstituted indazoles.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1H-Indazole | -6.5 | -0.8 | 5.7 |

| 1-Alkyl-1H-indazole | -6.3 | -0.7 | 5.6 |

| 1H-Indazole-3-carboxamide | -6.8 | -1.5 | 5.3 |

Computational methods can accurately predict spectroscopic data, which is essential for structure elucidation and validation.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govimist.mamdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.net These predicted spectra are then compared with experimental data to confirm the molecular structure. nih.govmdpi.com For complex molecules or where isomers are possible, this computational validation is particularly valuable. nih.gov Studies on various heterocyclic compounds have shown a strong correlation between GIAO/DFT calculated chemical shifts and experimental values, often with R-squared values exceeding 0.90. imist.ma This methodology can be applied to 1-Cyclopropyl-1H-indazole-3-carbaldehyde to assign its proton and carbon signals definitively.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 144.6 | 145.1 | +0.5 |

| C3a | 122.5 | 121.9 | -0.6 |

| C4 | 128.8 | 129.2 | +0.4 |

| C5 | 130.0 | 130.5 | +0.5 |

| C6 | 121.1 | 120.8 | -0.3 |

| C7 | 113.5 | 113.2 | -0.3 |

| C7a | 141.0 | 140.7 | -0.3 |

Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. A key synthetic route to 1H-indazole-3-carboxaldehydes involves the nitrosation of indole (B1671886) precursors. nih.govrsc.org DFT calculations can model this multi-step transformation. The proposed pathway begins with the nitrosation at the C3 position of the indole ring to form an oxime intermediate. nih.gov This is followed by the addition of a nucleophile (like water) to the C2 position, which induces the opening of the five-membered ring. Subsequent ring-closure via attack of a nitrogen atom onto the carbonyl group leads to the formation of the stable 1H-indazole-3-carboxaldehyde product. nih.gov DFT studies can calculate the activation barriers for each step, identify the rate-determining step, and rationalize the observed yields and reaction conditions. beilstein-journals.org

Conformational Analysis and Tautomerism Studies of Indazole Systems

The indazole ring exhibits annular tautomerism, existing primarily as the 1H- and 2H-tautomers. beilstein-journals.orgresearchgate.net Computational studies, using methods like B3LYP and MP2, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form, which aligns with experimental observations where the 1H isomer is predominant. nih.govresearchgate.netchemicalbook.com For this compound, the N1 position is substituted, which locks the molecule into the 1H-tautomeric form.

However, conformational analysis remains relevant due to the rotation of the cyclopropyl and carbaldehyde groups. DFT calculations can be used to explore the potential energy surface related to the rotation around the N1-C(cyclopropyl) and C3-C(aldehyde) bonds. mdpi.comnih.gov These calculations can identify the lowest energy conformers and the rotational barriers between them, providing insight into the molecule's preferred shape in different environments.

Reactivity and Selectivity Predictions

DFT-based reactivity descriptors can predict the most likely sites for chemical reactions. For the indazole system, nucleophilicity is typically centered on the N1 and N2 atoms. nih.gov However, in this compound, the N1 position is blocked. Computational tools like Fukui indices and partial atomic charges (derived from Natural Bond Orbital analysis) can quantify the reactivity at different sites. beilstein-journals.org These calculations help explain the regioselectivity of further reactions, such as alkylation or acylation at the N2 position versus electrophilic aromatic substitution on the benzene (B151609) ring. The presence of the electron-withdrawing aldehyde group at C3 deactivates the ring towards electrophilic attack but activates the aldehyde carbonyl group for nucleophilic addition. DFT calculations can model these effects and predict the outcome of various chemical transformations. nih.govbeilstein-journals.org

Role of 1 Cyclopropyl 1h Indazole 3 Carbaldehyde As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Indazole Derivatives

The aldehyde functional group at the 3-position of the indazole ring makes 1-Cyclopropyl-1H-indazole-3-carbaldehyde a key intermediate for accessing a diverse range of polyfunctionalized and complex indazole derivatives. The electrophilic nature of the aldehyde carbon allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Classic condensation reactions, such as the Knoevenagel and Wittig reactions, are primary methods for elaborating the aldehyde group.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds. By reacting this compound with various compounds containing an acidic methylene group (e.g., malononitrile (B47326), cyanoacetates), a diverse array of α,β-unsaturated products can be synthesized. These products serve as versatile Michael acceptors and precursors for further cyclization reactions.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. By choosing the appropriate phosphonium (B103445) ylide, various substituted vinyl-indazoles can be prepared. This transformation is crucial for introducing alkenyl linkers, which are common structural motifs in bioactive molecules.

Beyond these fundamental reactions, the aldehyde can be readily converted into other functional groups, further expanding its synthetic utility.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent yields substituted aminomethyl-indazoles, a common scaffold in drug discovery.

Oxidation and Reduction: Oxidation of the aldehyde furnishes the corresponding 1-cyclopropyl-1H-indazole-3-carboxylic acid, a precursor for amides and esters. Conversely, reduction provides the 1-cyclopropyl-1H-indazol-3-yl)methanol, which can be used in etherification or esterification reactions.

Table 1: Potential Transformations of this compound

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | (1-Cyclopropyl-1H-indazol-3-yl)methylenemalononitrile |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | 3-Vinyl-1-cyclopropyl-1H-indazole |

| Reductive Amination | R¹R²NH, Reducing Agent (e.g., NaBH(OAc)₃) | 3-((R¹R²-amino)methyl)-1-cyclopropyl-1H-indazole |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | 1-Cyclopropyl-1H-indazole-3-carboxylic acid |

Scaffold for Diversification Libraries in Chemical Research

In modern drug discovery, the generation of chemical libraries containing structurally diverse compounds is essential for identifying new therapeutic leads. This compound is an ideal scaffold for such libraries due to several key features:

Privileged Core: The indazole ring is a well-known "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. Its presence in numerous FDA-approved kinase inhibitors like Axitinib and Pazopanib underscores its therapeutic relevance.

Three Points of Diversification: The molecule offers at least three points for chemical modification. The aldehyde group at the C3-position is the primary handle for introducing diversity. Additionally, the N1-position is occupied by a cyclopropyl (B3062369) group, but in principle, other substituents could be placed here in the synthetic precursors. Finally, the benzene (B151609) ring of the indazole core can be substituted to modulate electronic and steric properties.

Suitability for Multi-Component Reactions (MCRs): Aldehydes are excellent substrates for MCRs, which are powerful tools for rapidly building molecular complexity in a single step. By employing this compound in well-established MCRs like the Ugi or Petasis reactions, libraries of highly complex and diverse indazole-containing compounds can be efficiently generated. This approach aligns with the principles of combinatorial chemistry and high-throughput screening.

The incorporation of the cyclopropyl group is also significant, as this small, strained ring is known to improve pharmacological properties such as metabolic stability, membrane permeability, and binding affinity by introducing conformational rigidity.

Integration into Advanced Heterocyclic Architectures

The reactivity of the aldehyde group in this compound allows for its use in annulation strategies to construct more complex, fused heterocyclic systems. These advanced architectures are of great interest in medicinal chemistry as they explore novel regions of chemical space and can lead to compounds with unique biological activities.

One prominent application is the synthesis of pyrimido[1,2-b]indazoles, a class of fused tricyclic heterocycles with reported pharmacological potential. While specific examples starting from the 1-cyclopropyl variant are not widely documented, the general synthetic route often involves the condensation of a 3-aminoindazole with a 1,3-dicarbonyl compound or its equivalent. By first converting the aldehyde of this compound into a suitable precursor, it can be integrated into similar cyclization strategies.

For instance, Knoevenagel adducts derived from the title compound can undergo subsequent cyclization reactions with dinucleophiles to form new heterocyclic rings fused to other systems. The aldehyde can also participate in intramolecular reactions if a suitable nucleophile is present on a side chain, leading to the formation of fused ring systems containing the cyclopropyl-indazole motif.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Axitinib |

| Pazopanib |

| (1-Cyclopropyl-1H-indazol-3-yl)methylenemalononitrile |

| 3-Vinyl-1-cyclopropyl-1H-indazole |

| 3-((R¹R²-amino)methyl)-1-cyclopropyl-1H-indazole |

| 1-Cyclopropyl-1H-indazole-3-carboxylic acid |

Q & A

Basic: What are the common synthetic routes for 1-Cyclopropyl-1H-indazole-3-carbaldehyde?

Answer:

The synthesis typically involves oxidation of 1-Cyclopropyl-1H-indazole-3-methanol precursors. For example:

- Manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at room temperature for 2 hours yields 85% product .

- Ruthenium-based catalysts (e.g., [Ru(bpp)(pydic)]) with hydroperoxides in aqueous/organic solvent mixtures at 50°C for 5.5 hours achieve 70% yield .

Key considerations include solvent polarity, catalyst efficiency, and reaction time.

Advanced: How can researchers optimize reaction conditions when encountering yield inconsistencies in the synthesis of this compound?

Answer:

Yield discrepancies often arise from variable catalyst performance or solvent effects. Methodological steps include:

- Design of Experiments (DOE): Systematically test variables (e.g., MnO₂ vs. Ru catalysts, DCM vs. acetonitrile) to identify critical parameters .

- Temperature Control: Ru-based catalysts require higher temperatures (50°C) compared to MnO₂ (RT), which may influence byproduct formation .

- Purification: Use recrystallization or chromatography to isolate the product from unreacted starting materials .

Basic: What analytical techniques are recommended to validate the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Confirm cyclopropyl and aldehyde proton signals (δ 10-12 ppm for CHO) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using C18 columns and UV detection (λmax ~301 nm, similar to indazole derivatives) .

- Mass Spectrometry (MS): Verify molecular ion peaks matching the molecular formula (C₁₁H₁₀N₂O) .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Answer:

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

- X-ray Crystallography: Resolve ambiguous signals by determining the crystal structure (e.g., as done for 1-Methyl-1H-indazole-3-carboxylic acid in ) .

- 2D NMR Techniques: Use HSQC and HMBC to correlate proton and carbon signals, confirming the aldehyde position .

- Computational Validation: Compare experimental IR/UV spectra with density functional theory (DFT)-predicted data .

Basic: What are the best practices for storing this compound to ensure stability?

Answer:

- Solvent Choice: Store in anhydrous acetonitrile or DCM to prevent aldehyde oxidation .

- Temperature: Maintain at -20°C; studies on similar compounds show stability for ≥5 years under these conditions .

- Light Exposure: Use amber vials to avoid photodegradation .

Advanced: How can researchers design bioactivity studies for this compound based on structural analogs?

Answer:

- Target Selection: Prioritize enzymes/receptors known to interact with indazole derivatives (e.g., kinase inhibitors or cytochrome P450 substrates) .

- Functional Group Modification: Introduce substituents (e.g., halogens) at the indazole or cyclopropyl positions to enhance binding affinity .

- Assay Design: Use enzyme inhibition assays (e.g., fluorescence-based) or cell-based models to measure IC₅₀ values .

Advanced: How should researchers address conflicting reports on catalytic efficiency in synthetic protocols?

Answer:

Contradictions may stem from unoptimized reaction scales or catalyst sourcing. Steps include:

- Replication Studies: Reproduce protocols under identical conditions (e.g., MnO₂ particle size, Ru catalyst purity) .

- Byproduct Analysis: Use GC-MS to identify side products (e.g., over-oxidation to carboxylic acids) .

- Scalability Tests: Evaluate continuous flow reactors for large-scale synthesis, as industrial methods often prioritize throughput over yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.